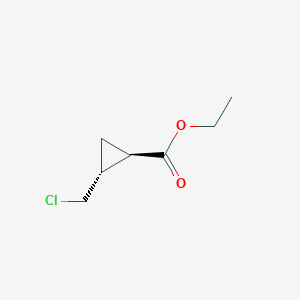
2-Phosphonoethane-1,1,2-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phosphonoethane-1,1,2-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl groups and one phosphonic acid group. This unique structure makes it a versatile molecule with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phosphonoethane-1,1,2-tricarboxylic acid typically involves the reaction of dialkyl phosphite with ethene-1,2-dicarboxylic acid dialkyl ester in the presence of a basic catalyst. This reaction yields a phosphonosuccinic acid tetraalkyl ester, which is then reacted with an acrylic acid alkyl ester under alkaline conditions. The final product is obtained by saponification of the reaction product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phosphonoethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphonate esters.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonate esters.
Substitution: Substituted carboxylate derivatives
Scientific Research Applications
2-Phosphonoethane-1,1,2-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme inhibition studies and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, as a scale inhibitor in water treatment, and in the formulation of detergents
Mechanism of Action
The mechanism of action of 2-phosphonoethane-1,1,2-tricarboxylic acid involves its ability to chelate metal ions, thereby inhibiting the formation of metal ion complexes. This property is particularly useful in preventing scale formation in industrial water systems. The compound’s phosphonic acid group interacts with metal ions, forming stable complexes that prevent precipitation .
Comparison with Similar Compounds
- 2-Phosphonobutane-1,2,4-tricarboxylic acid
- Citric acid
- Isocitric acid
Comparison: 2-Phosphonoethane-1,1,2-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxyl groups, which provide it with superior chelating properties compared to similar compounds. While citric acid and isocitric acid are well-known tricarboxylic acids, they lack the phosphonic acid group, making them less effective in certain applications .
Properties
CAS No. |
75898-38-3 |
|---|---|
Molecular Formula |
C5H7O9P |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
2-phosphonoethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H7O9P/c6-3(7)1(4(8)9)2(5(10)11)15(12,13)14/h1-2H,(H,6,7)(H,8,9)(H,10,11)(H2,12,13,14) |
InChI Key |
ARRNRHHUNZJPKF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)P(=O)(O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

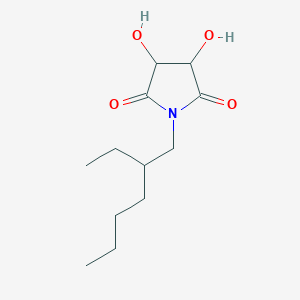
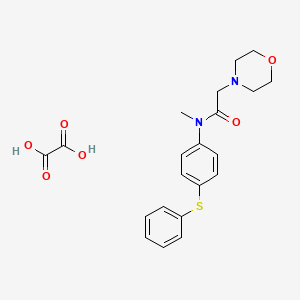
![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
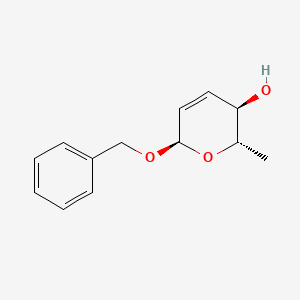
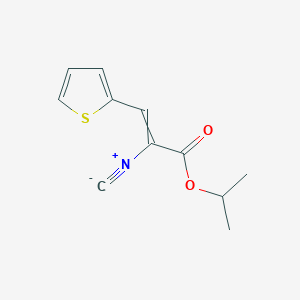
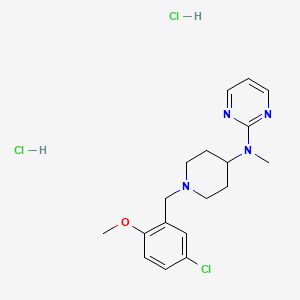
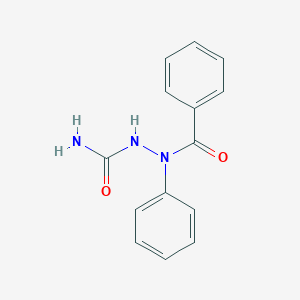
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
